molecular formula C27H23FN4O3S B2375998 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2320268-35-5

2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2375998
CAS No.: 2320268-35-5
M. Wt: 502.56
InChI Key: UKTPEIJVHFYKIQ-UHFFFAOYSA-N
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Description

2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23FN4O3S and its molecular weight is 502.56. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step reactions starting from commercially available precursors. It typically includes the formation of the oxadiazole ring, followed by introduction of the benzyloxy group, and finally, the integration into the quinazoline scaffold.

  • Industrial Production Methods: Industrial-scale production would require optimization of these steps for yield and purity, often leveraging flow chemistry techniques for better control over reaction conditions and scalability.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound may undergo oxidation reactions at the thioether linkage.

    • Reduction: The reduction could occur at the oxadiazole or quinazoline rings under specific conditions.

    • Substitution: Nucleophilic substitution might happen on the fluorinated quinazoline ring.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    • Reduction: Sodium borohydride or lithium aluminum hydride.

    • Substitution: Strong nucleophiles such as amines or thiols under basic conditions.

  • Major Products: These reactions yield derivatives varying mainly at the oxadiazole, quinazoline, and benzyloxy positions.

4. Scientific Research Applications: This compound's unique structure makes it interesting for diverse scientific applications:

  • Chemistry: Useful in studying reaction mechanisms due to its multi-functional groups.

  • Medicine: Could be explored for therapeutic potentials given its quinazoline core, which is known in various drugs.

  • Industry: Possible uses in materials science, for example, in the development of novel polymers or as a part of complex molecular architectures.

5. Mechanism of Action: The effects of this compound depend on its ability to interact with biological targets:

  • Molecular Targets: Likely targets include specific enzymes or receptors due to its structural mimicry of biological substrates.

  • Pathways Involved: Its interactions could modulate signaling pathways, potentially impacting cellular processes such as proliferation or apoptosis.

6. Comparison with Similar Compounds: This compound stands out due to its combination of functional groups:

  • Similar Compounds: Other quinazoline derivatives, oxadiazole-containing compounds, and fluorinated heterocycles.

  • Uniqueness: The presence of both the oxadiazole ring and a benzyloxy group within a fluorinated quinazoline framework is relatively rare and could offer unique biological activities or chemical reactivity.

That's a basic overview, but there's much more depth to explore depending on your specific interest. Want to dive into any section further?

Properties

IUPAC Name

6-fluoro-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)21-15-19(28)12-13-22(21)29-27(32)36-17-24-30-25(31-35-24)20-10-6-7-11-23(20)34-16-18-8-4-3-5-9-18/h3-13,15H,2,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTPEIJVHFYKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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